
3-(Bromomethyl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)thietane 1,1-dioxide: is a heterocyclic compound with the molecular formula C4H7BrO2S. It is a member of the thietane family, characterized by a four-membered ring containing sulfur. The compound is notable for its bromomethyl group and the presence of two oxygen atoms bonded to the sulfur, forming a sulfone group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Thietane: One common method involves the bromination of thietane, followed by oxidation to introduce the sulfone group.
Direct Synthesis: Another approach is the direct bromomethylation of thietane 1,1-dioxide using bromomethylating agents such as bromoform (CHBr3) under basic conditions.
Industrial Production Methods: Industrial production of 3-(Bromomethyl)thietane 1,1-dioxide often involves large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)thietane 1,1-dioxide is highly reactive, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can undergo reduction to form the corresponding sulfide or sulfoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are used under mild to moderate conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Further oxidation can yield sulfonic acids or other higher oxidation state compounds.
Reduction Products: Reduction typically produces sulfides or sulfoxides.
Scientific Research Applications
Chemistry:
Building Block: 3-(Bromomethyl)thietane 1,1-dioxide serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)thietane 1,1-dioxide largely depends on its reactivity, particularly the bromomethyl group. This group can form covalent bonds with various nucleophiles, leading to the formation of new compounds. In biological systems, it may interact with nucleophilic sites on biomolecules, potentially altering their function or activity .
Comparison with Similar Compounds
3-(Bromomethyl)-3-methylthietane 1,1-dioxide: This compound has an additional methyl group, which can influence its reactivity and physical properties.
3-(Chloromethyl)thietane 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity patterns.
Uniqueness:
Properties
IUPAC Name |
3-(bromomethyl)thietane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCKMBGUGAULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785550-68-6 |
Source


|
| Record name | 3-(bromomethyl)-1lambda6-thietane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
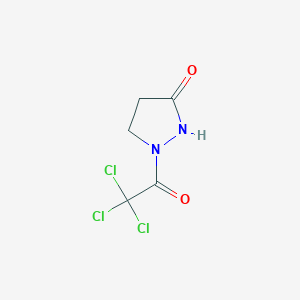
![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2479608.png)
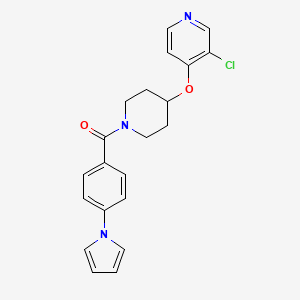

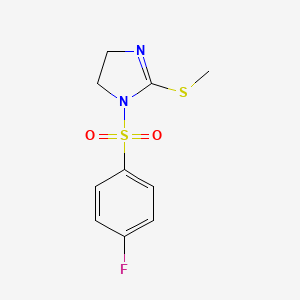
![4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2479614.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)
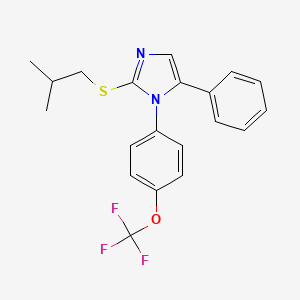
![3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479617.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)
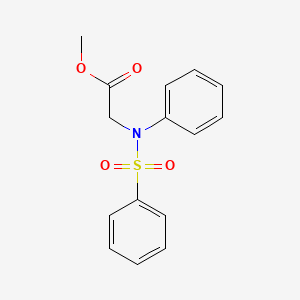
![N-[(E)-2-thienylmethylidene]aniline](/img/structure/B2479630.png)
